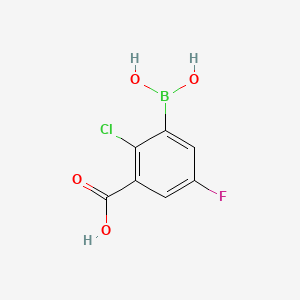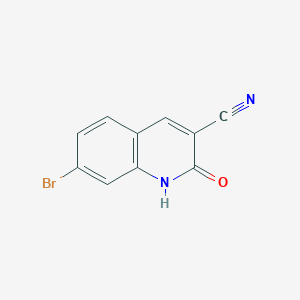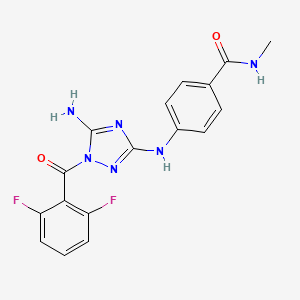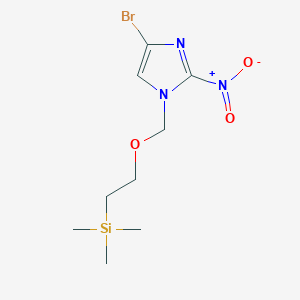
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that features a bromine atom, a nitro group, and a trimethylsilyl-ethoxy-methyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps:
Bromination: The addition of a bromine atom to the appropriate position on the ring.
Protection and Functionalization: The attachment of the trimethylsilyl-ethoxy-methyl group to the imidazole ring.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Deprotection Reactions: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. The trimethylsilyl-ethoxy-methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the trimethylsilyl-ethoxy-methyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the imidazole ring.
4-Bromo-2-nitrobenzoic acid: Features a carboxylic acid group instead of the imidazole ring.
Uniqueness
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C9H16BrN3O3Si |
|---|---|
Molekulargewicht |
322.23 g/mol |
IUPAC-Name |
2-[(4-bromo-2-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)11-9(12)13(14)15/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
UYFPAFPBRGNKRA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


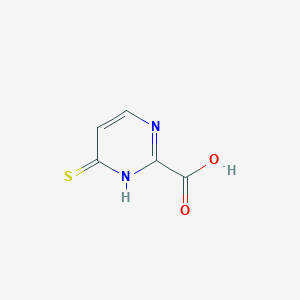
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)
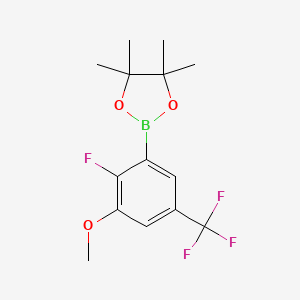

![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
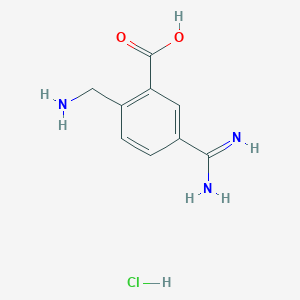
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
